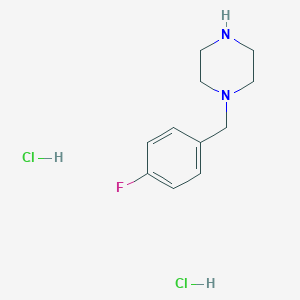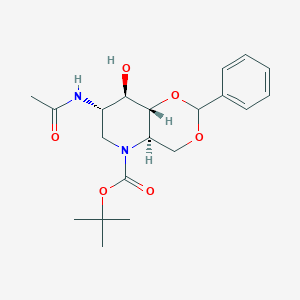
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a synthetic compound used in the biomedical industry for treating type 2 diabetes . It works by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates in the small intestine, slowing down the absorption of glucose and reducing blood sugar level .
Molecular Structure Analysis
The molecular formula of this compound is C20H28N2O6 . It includes functional groups such as acetamido and benzylidene, which contribute to its chemical properties and biological activity.Physical And Chemical Properties Analysis
This compound is a white foam . It is soluble in dichloromethane and methanol . Its melting point is 188-189°C .Scientific Research Applications
Enzyme Inhibition
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol has been highlighted for its role as a potent and specific inhibitor of β-N-acetylglucosaminidases. This activity is of particular interest due to the enzyme's involvement in various biochemical processes, including those related to cellular communication and pathogenesis of diseases. The compound's specificity towards these enzymes underlines its potential utility in the development of therapeutic agents targeting diseases associated with enzyme dysfunction (Fleet et al., 1986).
Synthesis and Chemical Modifications
Research into the chemistry of 2-acetamido-1,2-dideoxynojirimycin, which shares the core structure with the subject compound, provides insight into synthetic pathways that could be utilized for producing derivatives with enhanced biological activities or specificities. This synthesis, involving a double inversion procedure starting from 1-deoxynojirimycin, underscores the versatility of such compounds in chemical transformations, potentially leading to novel therapeutic agents (Böshagen et al., 1987).
Analogues and Derivative Synthesis
The compound also serves as a starting point for the synthesis of aza-analogues of repeating disaccharide units in bacterial cell wall peptidoglycan. These studies not only expand the chemical repertoire of sugar mimetics but also contribute to the understanding of bacterial cell wall synthesis and the design of antibiotics. The synthesis of peptide-derivatized derivatives exemplifies the compound’s utility in creating molecules that mimic natural substrates of enzymes, potentially leading to the development of novel antibacterial agents, despite some derivatives showing no antibacterial activity (Moss & Southgate, 1993).
Glycan Processing Inhibition
Furthermore, modifications of 1-deoxynojirimycin into various N-acetylhexosamine analogs, including structures similar to the subject compound, underline the potential of these molecules in studying glycan processing. By inhibiting specific steps in the glycan processing pathway, these compounds can be used to understand the role of glycans in health and disease, offering pathways to novel therapeutic approaches (Kiso et al., 1991).
Future Directions
properties
IUPAC Name |
tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)/t14-,15+,16+,17+,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJOFLORWKFHJ-QHBCJLDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565023 |
Source


|
| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol | |
CAS RN |
1221795-90-9 |
Source


|
| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)




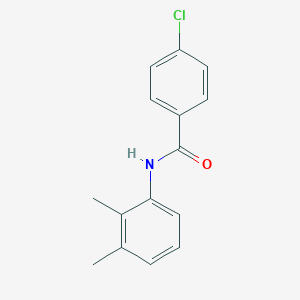
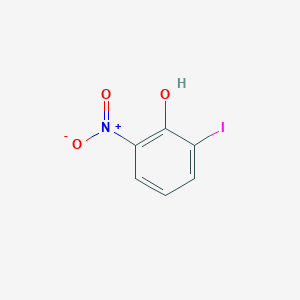
![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)
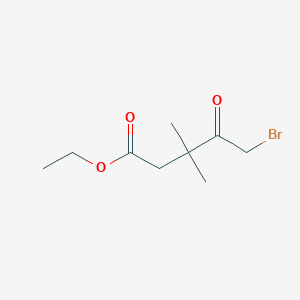
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)

